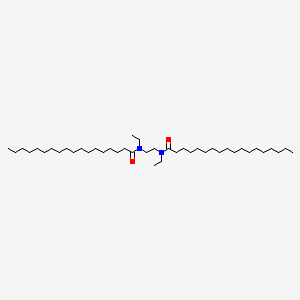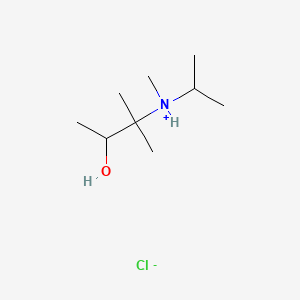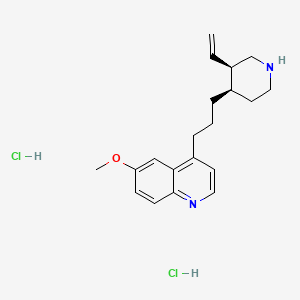
6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride is a synthetic organic compound It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Substitution Reactions: Introduction of the 4-chlorophenethyl group and the 7-methoxy group can be done through nucleophilic substitution reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and halogens are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, the compound could be studied for its potential effects on various biological pathways and its interactions with biomolecules.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other fine chemicals.
作用機序
The mechanism of action of 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
Isoquinoline: The parent compound, which lacks the additional substituents.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Uniqueness
The uniqueness of 6-Isoquinolinol, 1,2,3,4-tetrahydro-1-(4-chlorophenethyl)-7-methoxy-2-methyl-, hydrochloride lies in its specific substituents, which can impart unique chemical and biological properties compared to other isoquinoline derivatives.
特性
CAS番号 |
64047-42-3 |
|---|---|
分子式 |
C19H23Cl2NO2 |
分子量 |
368.3 g/mol |
IUPAC名 |
1-[2-(4-chlorophenyl)ethyl]-7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium-6-ol;chloride |
InChI |
InChI=1S/C19H22ClNO2.ClH/c1-21-10-9-14-11-18(22)19(23-2)12-16(14)17(21)8-5-13-3-6-15(20)7-4-13;/h3-4,6-7,11-12,17,22H,5,8-10H2,1-2H3;1H |
InChIキー |
GTPQRYRUWGEJBP-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


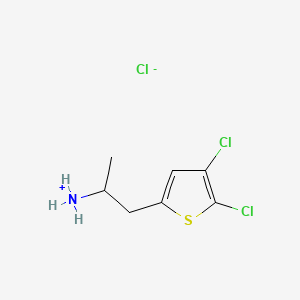
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
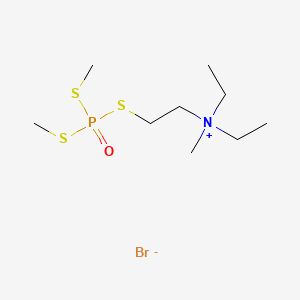

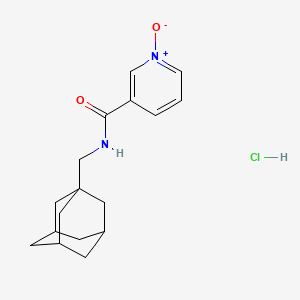
![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
